molecular formula C12H10O4S B1324086 Ethyl 5-(2-thenoyl)-2-furoate CAS No. 890100-52-4

Ethyl 5-(2-thenoyl)-2-furoate

Cat. No. B1324086
M. Wt: 250.27 g/mol
InChI Key: HCHCMBBYLXNJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-thenoyl)-2-furoate (ETFA) is a synthetic compound of the furan family that has been studied for its potential in various scientific applications. It is a derivative of 2-furoic acid, and is an ester of ethyl alcohol and 5-(2-thenoyl)-2-furoic acid. This compound has been studied due to its potential as an intermediate in the synthesis of other compounds, as well as its possible applications in biochemistry and physiology.

Scientific research applications

Synthesis and Chemical Properties

  • Synthesis of Insecticidal Esters: Ethyl 5-(2-thenoyl)-2-furoate is used in synthesizing 5-substituted 3-furoates and 3-thenoates, serving as intermediates for insecticidal esters. This process involves chloromethylation and a Friedel–Crafts reaction, indicating its role in developing compounds with potential applications in pest control (Elliott, Janes, & Pearson, 1971).

  • Copolymer Synthesis: This chemical is a key ingredient in the production of copolyesters containing terephthalic and bio-based furanic units. This process involves melt polycondensation, signifying its application in the creation of environmentally friendly polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Formation of Isocyanates and Carbonates: Ethyl 5-(2-thenoyl)-2-furoate undergoes various chemical transformations, such as the Curtius rearrangement, forming isocyanates and carbonates. These reactions have potential applications in organic synthesis and pharmaceuticals (Pevzner, 2011).

Applications in Material Science and Chemistry

  • Corrosion Inhibition of Mild Steel: Furan derivatives, including ethyl 5-(2-thenoyl)-2-furoate, are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research has implications for industrial applications in protecting metals from corrosion (Khaled, 2010).

  • Perfume Synthesis: Ethyl furoate, which is closely related to ethyl 5-(2-thenoyl)-2-furoate, has been approved for use as a perfume ingredient in several countries. The synthesis process of ethyl furoate, from furoic acid and ethanol, highlights its application in the fragrance industry (Wang Er-xin, 2010).

Pharmaceutical and Medicinal Research

  • Antiinflammatory Corticosteroid Derivatives: Research into corticosteroids includes the preparation of 17-furoyl and -thenoyl esters, utilizing ethyl 5-(2-thenoyl)-2-furoate. These derivatives have shown significant topical antiinflammatory potency, indicating their potential use in medical treatments (Shapiro et al., 1987).

properties

IUPAC Name

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHCMBBYLXNJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641793
Record name Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-thenoyl)-2-furoate

CAS RN

890100-52-4
Record name Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.